Phenyl 2-hydroxy-5-methoxybenzoate

Catalog No.
S12318305
CAS No.
M.F
C14H12O4
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 2-hydroxy-5-methoxybenzoate

Product Name

Phenyl 2-hydroxy-5-methoxybenzoate

IUPAC Name

phenyl 2-hydroxy-5-methoxybenzoate

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C14H12O4/c1-17-11-7-8-13(15)12(9-11)14(16)18-10-5-3-2-4-6-10/h2-9,15H,1H3

InChI Key

GSKOHURUSAKKMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2

Phenyl 2-hydroxy-5-methoxybenzoate is an organic compound characterized by a benzoate structure with both hydroxy and methoxy substituents. This compound belongs to a class of chemicals known as benzoate esters, which are derived from benzoic acid. The presence of the hydroxy group (–OH) and the methoxy group (–OCH₃) on the aromatic ring contributes to its unique chemical properties, making it of interest in various fields, including pharmaceuticals and materials science.

  • Esterification: The hydroxy group can react with carboxylic acids to form new esters.
  • Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride in ethanol, yielding phenyl 2-hydroxy-5-methoxybenzyl alcohol .
  • Condensation Reactions: It may participate in condensation reactions with aldehydes or ketones, forming more complex structures.

Research indicates that phenyl 2-hydroxy-5-methoxybenzoate exhibits various biological activities. Compounds with similar structures have been studied for their potential anti-inflammatory and antioxidant properties. For instance, derivatives of methoxybenzoates have shown promise in inhibiting tumor growth and exhibiting antimicrobial activity . In vitro studies suggest that such compounds may also play roles in modulating cellular signaling pathways.

The synthesis of phenyl 2-hydroxy-5-methoxybenzoate can be achieved through several methods:

  • Reimer-Tiemann Reaction: This method involves the reaction of 4-methoxyphenol with formaldehyde in the presence of a base to yield the desired compound with a high yield .
  • Esterification: The reaction between 2-hydroxy-5-methoxybenzoic acid and phenol under acidic conditions can also yield phenyl 2-hydroxy-5-methoxybenzoate.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields, making the synthesis more efficient .

Phenyl 2-hydroxy-5-methoxybenzoate has several applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or cancer.
  • Cosmetics: Its antioxidant properties make it a candidate for use in skincare formulations.
  • Material Science: As a building block in polymer chemistry, it can be used to create materials with specific thermal and mechanical properties.

Interaction studies involving phenyl 2-hydroxy-5-methoxybenzoate focus on its behavior in biological systems. Research has shown that this compound can interact with various enzymes and receptors, potentially modulating their activity. For example, studies on related compounds indicate that they may inhibit certain cytochrome P450 enzymes, affecting drug metabolism . Further research is needed to elucidate the specific interactions of phenyl 2-hydroxy-5-methoxybenzoate.

Several compounds share structural similarities with phenyl 2-hydroxy-5-methoxybenzoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Phenyl 2-hydroxybenzoateContains hydroxy group on benzoic acidLacks methoxy group; primarily used as a preservative
Methyl 2-hydroxy-5-methoxybenzoateMethyl group replaces the phenyl groupHigher solubility; used in flavoring agents
Eugenyl benzoateContains an allyl side chainExhibits different biological activities; used in perfumes
Phenyl salicylateHydroxy group at ortho positionCommonly used as a sunscreen agent

Phenyl 2-hydroxy-5-methoxybenzoate stands out due to its specific arrangement of functional groups, which influences its reactivity and biological interactions compared to these similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.07355886 g/mol

Monoisotopic Mass

244.07355886 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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